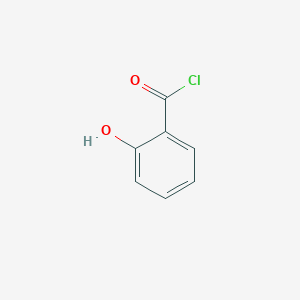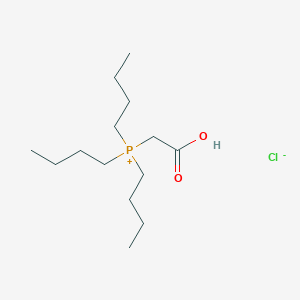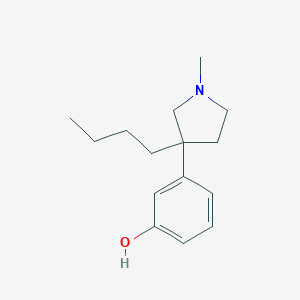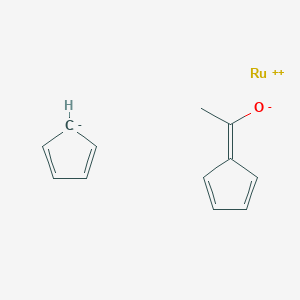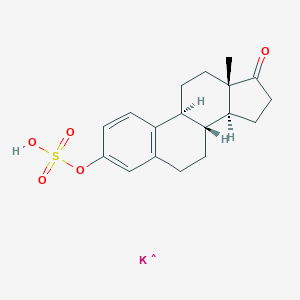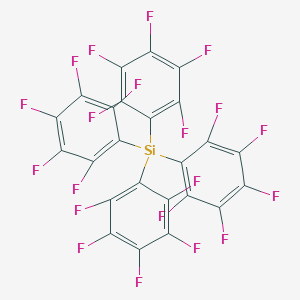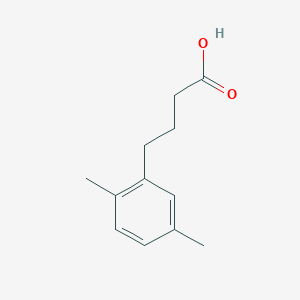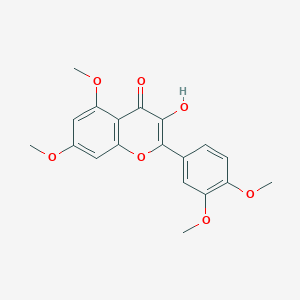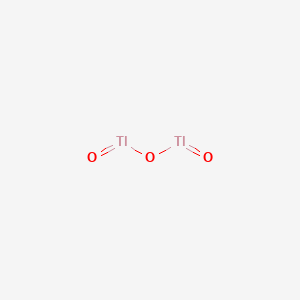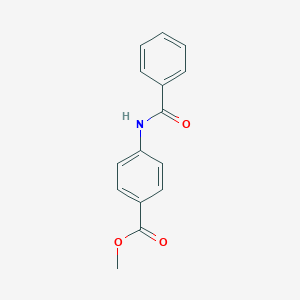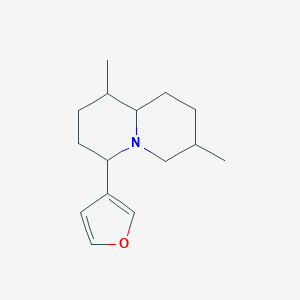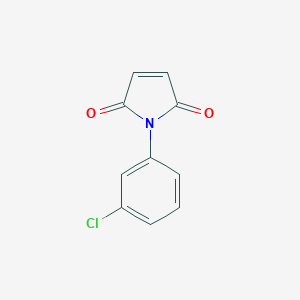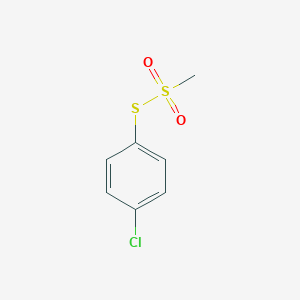
S-(4-Chlorophenyl) methanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorophenyl) methanesulfonothioate, also known as CMST, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonothioate family and is known for its unique chemical properties that make it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
S-(4-Chlorophenyl) methanesulfonothioate has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of other compounds, such as sulfonamides, sulfonylureas, and sulfonic acids. S-(4-Chlorophenyl) methanesulfonothioate has also been used in the development of new drugs and as a tool for studying the mechanism of action of certain enzymes.
Wirkmechanismus
S-(4-Chlorophenyl) methanesulfonothioate is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic signaling. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
Biochemische Und Physiologische Effekte
The inhibition of acetylcholinesterase by S-(4-Chlorophenyl) methanesulfonothioate has been shown to have various biochemical and physiological effects. S-(4-Chlorophenyl) methanesulfonothioate has been shown to improve cognitive function, enhance memory, and improve learning ability in animal studies. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(4-Chlorophenyl) methanesulfonothioate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, S-(4-Chlorophenyl) methanesulfonothioate is highly toxic and must be handled with care. It can also be expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on S-(4-Chlorophenyl) methanesulfonothioate. One area of interest is the development of new drugs based on S-(4-Chlorophenyl) methanesulfonothioate and its derivatives. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of S-(4-Chlorophenyl) methanesulfonothioate and its potential therapeutic effects.
Conclusion
S-(4-Chlorophenyl) methanesulfonothioate is a synthetic compound that has gained attention in the scientific community due to its unique properties. It has been extensively used in scientific research as a reagent in the synthesis of other compounds, as a tool for studying the mechanism of action of certain enzymes, and in the development of new drugs. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of S-(4-Chlorophenyl) methanesulfonothioate and its derivatives.
Synthesemethoden
The synthesis of S-(4-Chlorophenyl) methanesulfonothioate involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium methanethiolate. The reaction takes place in anhydrous conditions, and the product is purified by recrystallization. This method has been optimized to obtain high yields of pure S-(4-Chlorophenyl) methanesulfonothioate.
Eigenschaften
CAS-Nummer |
1200-28-8 |
|---|---|
Produktname |
S-(4-Chlorophenyl) methanesulfonothioate |
Molekularformel |
C7H7ClO2S2 |
Molekulargewicht |
222.7 g/mol |
IUPAC-Name |
1-chloro-4-methylsulfonylsulfanylbenzene |
InChI |
InChI=1S/C7H7ClO2S2/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
HRDUILPJXCHZPN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CS(=O)(=O)SC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
1200-28-8 |
Synonyme |
S-(4-Chlorophenyl) methanesulfonothioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



